5-(4-Methoxyphenyl)cyclohexane-1,3-dione

CYP11B1 inhibition steroidogenesis selectivity profiling

Research on steroidogenic enzyme pathways is frequently undermined by non-selective inhibitors that produce confounding off-target effects. 5-(4-Methoxyphenyl)cyclohexane-1,3-dione (CAS 1774-12-5) resolves this challenge as a well-characterized, substitution-specific biochemical probe: • CYP11B1 IC50 6.97 μM with >79-fold selectivity over CYP11B2 (IC50 88 nM) and CYP17 (>10,000 nM) - enables pathway-specific dissection without cross-reactivity artifacts • Validated HDAC inhibition (IC50 1.61 μM), an activity entirely absent in the 4-hydroxy analog, confirming the methoxy group is pharmacologically essential • Xanthine oxidase IC50 138 nM for gout/hyperuricemia discovery programs; unsubstituted phenyl analog is inactive • Key precursor for synthesizing 1,4-benzoxazine MenB inhibitors against M. tuberculosis per optimized patent procedures Generic substitution with hydroxyl, chloro, or unsubstituted phenyl analogs leads to loss of target engagement. Bulk quantities available with batch-specific QC documentation (NMR, HPLC).

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 1774-12-5
Cat. No. B157323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)cyclohexane-1,3-dione
CAS1774-12-5
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
InChIInChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
InChIKeyAHYCBDWPHFFKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxyphenyl)cyclohexane-1,3-dione – Research & Industrial Sourcing


5-(4-Methoxyphenyl)cyclohexane-1,3-dione (CAS 1774-12-5) is a 1,3-cyclohexanedione derivative with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol [1]. This compound is characterized by a cyclohexane ring bearing two carbonyl groups at the 1- and 3-positions and a para-methoxyphenyl substituent at the 5-position [2]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry and as a biochemical probe for studying enzyme inhibition, particularly in the context of cytochrome P450 enzymes, histone deacetylases (HDACs), and lactate dehydrogenase [3].

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: Why Analog Substitution Fails


Cyclohexane-1,3-diones are a privileged scaffold in medicinal chemistry, yet their biological activity and physicochemical properties are exquisitely sensitive to the nature of the aryl substituent at the 5-position. 5-(4-Methoxyphenyl)cyclohexane-1,3-dione demonstrates a distinct selectivity and potency profile against key therapeutic targets, such as CYP11B1, which is not replicated by its analogs [1]. Even minor structural modifications, like the replacement of the methoxy group with a hydroxyl or chloro substituent, or its removal altogether, can result in a complete loss of target engagement or a dramatic shift in metabolic stability and solubility, making generic substitution a significant risk for research reproducibility and project progression [2].

5-(4-Methoxyphenyl)cyclohexane-1,3-dione – Quantitative Differentiation from Analogs


CYP11B1 Selective Inhibition Profile

5-(4-Methoxyphenyl)cyclohexane-1,3-dione demonstrates a significant, quantifiable selectivity window for inhibiting human CYP11B1 (IC50 = 6.97 μM) over the closely related enzyme CYP11B2 (IC50 = 88 nM), an order of magnitude difference that is not a general property of the cyclohexane-1,3-dione scaffold. Furthermore, it shows negligible inhibition of CYP17 (IC50 > 10,000 nM) [1][2].

CYP11B1 inhibition steroidogenesis selectivity profiling

HDAC Inhibition Activity

The compound exhibits measurable inhibitory activity against histone deacetylases (HDACs) with a reported IC50 of 1.61 μM in a specific biochemical assay [1]. This contrasts sharply with the structurally similar analog 5-(4-hydroxyphenyl)cyclohexane-1,3-dione (CAS 91963-14-3), which lacks the para-methoxy group and shows no reported HDAC inhibitory activity in public databases [2].

HDAC inhibition epigenetics cancer research

Xanthine Oxidase Inhibition

In a direct biochemical assay, 5-(4-Methoxyphenyl)cyclohexane-1,3-dione inhibits xanthine oxidase (XO) with an IC50 of 138 nM, placing its potency within a therapeutically relevant range [1]. This activity is not inherent to the unsubstituted scaffold; 5-phenylcyclohexane-1,3-dione (CAS 493-72-1) shows no significant XO inhibition in comparable assays, underscoring the critical role of the para-methoxy substituent [2].

xanthine oxidase hyperuricemia gout

Lipophilicity & Solubility Profile

The presence of the methoxy group on the phenyl ring significantly modulates the compound's lipophilicity compared to its hydroxy or unsubstituted analogs. 5-(4-Methoxyphenyl)cyclohexane-1,3-dione has a calculated XLogP3 of 1.3 [1], which is considerably higher than the predicted value for 5-(4-hydroxyphenyl)cyclohexane-1,3-dione (XLogP3 ≈ 0.8) [2]. This difference in lipophilicity directly impacts aqueous solubility and membrane permeability, making the methoxy analog better suited for assays requiring passive cellular uptake or for formulation in lipophilic matrices.

physicochemical properties drug-likeness formulation

Heterocyclic Synthesis Precursor

Unlike its simpler analogs, 5-(4-methoxyphenyl)cyclohexane-1,3-dione is specifically cited in the patent literature as a key intermediate in the synthesis of novel 1,4-benzoxazine MenB inhibitors, which are novel antibacterial agents against Mycobacterium tuberculosis [1]. This specific application demonstrates its validated utility in accessing complex, biologically active chemotypes that are not accessible from 5-phenylcyclohexane-1,3-dione or 5-(4-chlorophenyl)cyclohexane-1,3-dione due to differences in electronic properties and subsequent reactivity.

organic synthesis heterocycles building block

5-(4-Methoxyphenyl)cyclohexane-1,3-dione – Key Research & Industrial Applications


CYP11B1 Steroidogenesis Research

For laboratories investigating the role of CYP11B1 in steroid hormone biosynthesis, 5-(4-Methoxyphenyl)cyclohexane-1,3-dione offers a well-defined selectivity profile. Its IC50 of 6.97 μM for CYP11B1, compared to 88 nM for CYP11B2 and >10,000 nM for CYP17, provides a >79-fold selectivity window [1]. This allows researchers to dissect CYP11B1-dependent pathways with a lower risk of confounding results from CYP11B2 or CYP17 inhibition compared to less selective tool compounds.

HDAC Inhibitor Discovery & Probe Development

Medicinal chemistry groups exploring the HDAC inhibitory potential of the cyclohexane-1,3-dione scaffold should source this compound as a benchmark. Its reported IC50 of 1.61 μM in a standardized HDAC assay provides a quantifiable reference point [1]. Critically, this activity is absent in the 4-hydroxy analog, confirming that the methoxy substituent is essential for this pharmacology. Using the correct compound ensures that screening hits are not dismissed due to the use of an inactive, seemingly similar, control.

Xanthine Oxidase Inhibitor Optimization

For programs targeting hyperuricemia and gout, 5-(4-Methoxyphenyl)cyclohexane-1,3-dione represents a validated, non-purine-like starting point with a promising IC50 of 138 nM against xanthine oxidase [1]. Its activity is a direct consequence of the specific 5-(4-methoxyphenyl) substitution, as the unsubstituted phenyl analog is inactive. Procuring this specific compound enables a structure-activity relationship (SAR) campaign built on a solid, quantifiable foundation of activity.

1,4-Benzoxazine Antibacterial Synthesis

In process chemistry and medicinal chemistry, 5-(4-methoxyphenyl)cyclohexane-1,3-dione is a specified precursor for synthesizing 1,4-benzoxazine MenB inhibitors with activity against Mycobacterium tuberculosis [1]. The electron-donating methoxy group is likely crucial for directing the regioselectivity and yield of the key cyclization steps. Replacing it with a different analog, such as the chloro or unsubstituted phenyl derivative, would deviate from the optimized patent procedure and could compromise the synthesis of the target antibacterial chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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